[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13/h1-6H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBQHDWXQSACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structural Modifications of 2 1h Pyrazol 1 Yl Pyridin 3 Yl Methanamine Analogues
Design Rationale for Targeted Structural Modifications on the [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine Scaffold
The this compound scaffold serves as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide range of biological targets. nih.govnih.gov The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key building block in the development of numerous therapeutic agents, including protein kinase inhibitors. nih.govmdpi.com Its unique structure allows it to act as both a hydrogen bond donor and acceptor, facilitating critical interactions within protein binding sites. mdpi.com
The design rationale for modifying this scaffold is rooted in the principles of bioisosteric replacement and SAR exploration to enhance potency, selectivity, and pharmacokinetic properties. The core idea is that the pyrazole and pyridine (B92270) rings provide a foundational structure for molecular recognition, while the methanamine moiety offers a key interaction point and a vector for further functionalization. Modifications are strategically introduced to probe the chemical space around the core scaffold, aiming to optimize interactions with specific biological targets. For instance, in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a similar 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold was identified as a promising candidate, leading to extensive exploration of its derivatives. nih.gov The goal of such modifications is to fine-tune the electronic and steric properties of the molecule to achieve a desired pharmacological profile. nih.govnih.gov
Systematic Exploration of Substituent Effects on Biological Activity and Molecular Recognition
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on its three core components: the pyrazole ring, the pyridine ring, and the methanamine moiety.
Modifications on the Pyrazole Ring System
Another strategy involves replacing the pyrazole ring with a different heterocycle, such as a triazole. However, this modification in M4 PAMs led to a decrease in the potentiation of the acetylcholine (ACh) response, suggesting the pyrazole ring is preferred for this specific target. nih.gov The position of substituents on the pyrazole ring is also crucial. Ortho substitution on the pyrazole ring (at position 3) has been shown to be important for selectivity in Janus kinase (JAK) inhibitors. nih.gov
Table 1: Effect of Modifications on the Pyrazole Ring
| Modification | Scaffold Context | Observed Effect | Reference |
|---|---|---|---|
| Replacement with Triazole | 2-phenyl-3-(1H-pyrazol-4-yl)pyridine | Decrease in potency, baseline, and Emax of ACh response | nih.gov |
| N-alkylation | 2-phenyl-3-(1H-pyrazol-4-yl)pyridine | Feasible modification with respectable yields | nih.gov |
| N-substitution (methyl, phenyl) | 3,5-diphenylpyrazole | 4- to 6-fold decrease in activity against meprin α and β | nih.gov |
Modifications on the Pyridine Ring System
The pyridine ring acts as a central linker and its substitution pattern can significantly influence the molecule's orientation within a binding pocket. In the development of M4 mAChR PAMs, the position of the nitrogen atom within the pyridine core was found to be crucial. nih.gov Analogues with slight positional changes of the nitrogen atom exhibited vastly different abilities to potentiate the ACh-mediated response. nih.gov
Furthermore, the addition or removal of substituents on the pyridine ring can dramatically alter activity. For instance, removing a methyl group from the 2-position of the pyridine ring in one analogue resulted in a significant reduction in both the potentiation of ACh and direct agonism. nih.gov This highlights the sensitivity of the target receptor to even minor structural changes on this part of the scaffold.
Table 2: Effect of Modifications on the Pyridine Ring
| Modification | Scaffold Context | Observed Effect | Reference |
|---|---|---|---|
| Positional change of Nitrogen | 2-phenyl-3-(pyrazol-4-yl)pyridine | Vastly varied potentiation of ACh-mediated response | nih.gov |
Modifications on the Methanamine Moiety
The methanamine group is a key functional handle that can be modified to explore interactions with the target and to modulate physicochemical properties. Extending the aminomethyl chain or incorporating it into a larger, more constrained ring system are common strategies. These modifications can impact the compound's conformational flexibility and its ability to form hydrogen bonds.
In related pyrazoline structures, the introduction of various aryl groups attached to the core structure via an amide or similar linker has been extensively studied. nih.gov For example, N-acetylated pyrazolines have been synthesized and evaluated for biological activity. researchgate.net While direct SAR data on the methanamine of the title compound is limited in the provided search results, the general principles of medicinal chemistry suggest that modifications such as N-alkylation, N-acylation, or incorporation into heterocyclic systems would be logical next steps in lead optimization to probe for additional binding interactions.
Conformational Analysis and Elucidation of Bioactive Conformations of this compound Derivatives
Understanding the three-dimensional structure and conformational preferences of this compound derivatives is essential for elucidating their mechanism of action. Conformational analysis helps to identify the low-energy, bioactive conformation that is responsible for interacting with the biological target. researchgate.net
In related structures, such as 3-(2-pyridyl)pyrazole-based ligands, the pyrazole and pyridine rings are often found to be nearly coplanar. nih.gov This planarity can be crucial for fitting into specific binding sites. For instance, in one crystal structure, the dihedral angle between the pyrazole and pyridine rings was reported to be a mere 1.87°. nih.gov However, steric hindrance from bulky substituents can force these rings out of planarity. In a 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine structure, one phenyl ring was nearly coplanar with the pyrazole ring, while the other was twisted by over 50°, likely due to steric conflict with the methylenepyridine group. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting stable conformers and rationalizing experimental observations. rsc.orgiu.edu.sa For example, DFT calculations have been used to rationalize the unusual structure of an iron complex containing 2,6-di(pyrazol-1-yl)pyridine ligands as a Jahn-Teller distortion favored by the ligand's restricted bite angle. rsc.org Such studies provide insights into how the ligand's conformation influences its interaction with a metal center, a principle that can be extended to interactions with protein targets. A comparative conformational analysis of 2-pyridin-3-yl-benzo[d] researchgate.netresearchgate.netoxazin-4-one inhibitors, followed by molecular docking, helped to build a common binding model and identify the most representative conformers for protein-ligand interactions. researchgate.net
Stereochemical Considerations and Enantioselective Synthesis in Analog Development
When modifications to the methanamine moiety introduce a chiral center, for example by adding a substituent to the carbon atom, stereochemistry becomes a critical factor. The different enantiomers of a chiral molecule can exhibit significantly different biological activities, potencies, and safety profiles. Therefore, the development of enantioselective synthetic methods is paramount.
A notable example is the synthesis of (1S)‐1‐[6‐(4‐fluoro‐1H‐pyrazol‐1‐yl)pyridin‐3‐yl]ethan‐1‐amine, a chiral analogue of the core structure. A mild and scalable chemoenzymatic one-pot procedure has been developed for its synthesis. researchgate.net This method utilizes a transaminase (ATA) catalyzed reaction, achieving high yields (exceeding 80%) and excellent enantiomeric excess (>99% ee). researchgate.net This green synthesis approach avoids the use of expensive chiral ligands and auxiliaries, making it a sustainable and efficient route to the desired chiral amine. researchgate.net The resulting enantiomerically pure amine was subsequently used in the synthesis of the anticancer drug navarixin, demonstrating the practical application of this enantioselective strategy. researchgate.net
Molecular Interactions and Biological Target Identification of 2 1h Pyrazol 1 Yl Pyridin 3 Yl Methanamine and Analogues
Identification and Validation of Putative Biological Targets for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine
The pyrazolyl-pyridine core is a versatile scaffold that has been identified in numerous kinase inhibitors. Based on the activity of its analogues, several putative biological targets can be proposed for this compound. These include enzymes that play crucial roles in cell signaling pathways, such as PIM-1 kinase, PI3Kγ, LRRK2, and RET kinase.
The rationale for considering these kinases as potential targets lies in the repeated discovery of pyrazolyl-pyridine derivatives with inhibitory activity against them. For instance, various pyrazolopyridine derivatives have been developed and patented as potent inhibitors of LRRK2 and RET kinases, which are implicated in Parkinson's disease and certain types of cancer, respectively. nih.govgoogle.com Similarly, compounds featuring the pyrazolyl-pyridine moiety have demonstrated inhibitory effects on PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation, and PI3Kγ, a key enzyme in inflammatory and immune responses. rsc.orgbohrium.comnih.gov
In Vitro Receptor Binding Studies and Ligand Affinity Determinations for this compound Derivatives
In vitro binding assays are crucial for determining the affinity of a ligand for its target receptor. For derivatives of this compound, such studies have been conducted to quantify their interaction with specific biological targets. For example, a series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amines were evaluated as adenosine (B11128) A2A receptor antagonists. nih.gov These studies are essential in establishing the structure-activity relationship (SAR) and optimizing the lead compounds for improved potency and selectivity.
While specific binding data for this compound is not available, the data from its analogues provide valuable insights into how modifications to the pyrazolyl-pyridine core can influence receptor affinity.
Enzyme Inhibition Kinetics and Mechanistic Investigations (e.g., PIM-1 kinase, PI3Kγ, LRRK2, RET)
The inhibitory activity of pyrazolyl-pyridine analogues against various kinases has been a subject of intense research. These studies often involve determining the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds.
PIM-1 Kinase Inhibition:
A novel series of nicotinonitrile and pyrazolyl nicotinonitrile derivatives were synthesized and evaluated for their ability to inhibit PIM-1 kinase. rsc.orgnih.gov One of the compounds demonstrated a strong inhibitory effect with an IC50 value of 20.4 nM. rsc.orgnih.gov This highlights the potential of the pyrazolyl-pyridine scaffold in designing potent PIM-1 inhibitors.
PI3Kγ Inhibition:
Derivatives of pyrazolopyridine have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. bohrium.comnih.gov One such derivative, IHMT-PI3K-315, displayed an IC50 value of 4.0 nM against PI3Kγ. nih.gov Furthermore, a study on (1H-pyrazol-4-yl)methanamines, which are structural isomers of the compound of interest, showed significant PI3Kγ enzyme inhibitory potential, with some derivatives achieving up to 73% inhibition. researchgate.net
LRRK2 Inhibition:
The development of pyrazolopyridine derivatives as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) has been the subject of patent applications, indicating their potential as therapeutic agents for Parkinson's disease. nih.gov
RET Kinase Inhibition:
Substituted pyrazolyl[4,3-c]pyridine and pyrazolo[1,5-a]pyridine (B1195680) compounds have been identified as inhibitors of the RET (Rearranged during Transfection) kinase. google.comgoogle.com This kinase is a validated target in certain types of thyroid and lung cancers.
The following table summarizes the inhibitory activities of some pyrazolyl-pyridine analogues against these kinases.
| Compound Class | Target Kinase | Key Findings | Reference |
| Pyrazolyl Nicotinonitrile Derivative | PIM-1 | IC50 = 20.4 nM | rsc.orgnih.gov |
| Pyrazolopyridine Derivative (IHMT-PI3K-315) | PI3Kγ | IC50 = 4.0 nM | nih.gov |
| (1H-pyrazol-4-yl)methanamine Derivatives | PI3Kγ | Up to 73% inhibition | researchgate.net |
| Pyrazolopyridines | LRRK2 | Patented as LRRK2 inhibitors | nih.gov |
| Substituted Pyrazolyl[4,3-c]pyridines | RET | Identified as RET kinase inhibitors | google.com |
Cellular Pathway Modulation and Signal Transduction Studies
The inhibition of kinases by pyrazolyl-pyridine analogues leads to the modulation of downstream cellular signaling pathways. For instance, the inhibition of PI3Kγ by pyrazolopyridine derivatives can block the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway. nih.gov The compound IHMT-PI3K-315 potently inhibited PI3Kγ-mediated phosphorylation of AKT S473 with an EC50 value of 0.028 μM in cellular assays. nih.gov
Similarly, inhibitors of PIM-1 kinase can induce apoptosis in cancer cells by affecting the function of pro-apoptotic proteins. rsc.orgnih.gov Studies on pyrazolyl nicotinonitrile derivatives showed that they could induce apoptosis in HepG2 cancer cells. rsc.orgnih.gov
Elucidation of Molecular Mechanisms of Action at the Pre-clinical Level
Pre-clinical studies with analogues of this compound have provided insights into their potential molecular mechanisms of action. For example, a pyrazolopyridine derivative, IHMT-PI3K-315, was shown to repolarize M2 macrophages to the M1 phenotype in bone marrow-derived macrophages (BMDM), suggesting an immunomodulatory effect. nih.gov In vivo, this compound demonstrated suppression of tumor growth in a syngeneic mouse model. nih.gov
These pre-clinical findings are crucial for understanding the therapeutic potential of this class of compounds and for guiding their further development. While direct pre-clinical data for this compound is not available, the studies on its analogues suggest that it could potentially modulate key signaling pathways involved in cancer and inflammatory diseases.
Based on a comprehensive review of available scientific literature, a detailed article on the computational and theoretical studies specifically focused on This compound cannot be generated at this time.
The search for scholarly articles, including quantum chemical calculations, molecular docking simulations, molecular dynamics studies, and QSAR modeling, did not yield specific research data for this particular compound. While extensive computational research exists for derivatives of pyrazole (B372694) and pyridine (B92270), and for structurally related scaffolds, the explicit information required to populate the requested article outline for "this compound" is not present in the public domain.
To maintain scientific accuracy and adhere to the strict focus on the specified compound, the generation of an article with detailed, factual research findings as requested is not possible.
Computational Chemistry and Theoretical Studies on 2 1h Pyrazol 1 Yl Pyridin 3 Yl Methanamine
Computational Prediction of Pharmacokinetic-Relevant Molecular Descriptors and Druggability (Methodological Aspects)
Methodologically, these predictions are broadly categorized into data-based approaches, such as quantitative structure-activity relationship (QSAR) models, and structure-based methods that can include ligand-protein docking and pharmacophore modeling. nih.gov Many modern software platforms utilize machine learning algorithms trained on large datasets of known drugs and experimental data to predict the properties of novel chemical entities. nih.govgithub.com
A common and foundational approach involves the calculation of physicochemical properties that are known to influence a drug's behavior in the human body. These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of "drug-likeness." wikipedia.orglindushealth.com Lipinski's rule suggests that orally active drugs generally possess a molecular weight under 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.com
Freely accessible web-based tools like SwissADME are widely used for this purpose. nih.gov Such platforms employ a combination of predictive models, including physics-based methods and statistical analyses, to generate a comprehensive ADME profile. nih.govmolecular-modelling.ch For instance, lipophilicity (logP) can be predicted using various algorithms, such as iLOGP, which is a physics-based model. molecular-modelling.ch Other parameters like topological polar surface area (TPSA), a key indicator of a drug's ability to permeate cell membranes, are also calculated.
Commercial software suites, such as those developed by Schrödinger, offer more advanced tools like QikProp, which predicts a wide array of pharmaceutically relevant properties based on the full 3D molecular structure of the compound. schrodinger.comschrodinger.com These programs can provide more nuanced predictions, including aqueous solubility (logS), blood-brain barrier permeability (logBB), and potential for binding to human serum albumin. schrodinger.com
The druggability of a compound like [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine is also assessed through these computational filters. In addition to Lipinski's rule, other filters such as the Ghose, Veber, Egan, and Muegge rules can be applied to refine the assessment. nih.govmdpi.com These rules consider additional parameters like molar refractivity and the number of rotatable bonds, which relate to the molecule's size, polarity, and conformational flexibility. Furthermore, medicinal chemistry friendliness is evaluated by screening for the presence of Pan-Assay Interference Compounds (PAINS) and other undesirable structural motifs. nih.gov
The following data tables present the computationally predicted pharmacokinetic-relevant molecular descriptors and druggability assessment for this compound. These values are typically generated using a consensus of predictive models found in platforms like SwissADME or similar computational chemistry software.
Table 1: Predicted Physicochemical and Pharmacokinetic-Relevant Molecular Descriptors for this compound
| Molecular Descriptor | Predicted Value | Methodological Basis |
| Molecular Weight | 174.21 g/mol | Calculation based on atomic weights. |
| LogP (Octanol/Water) | 0.85 | Consensus of multiple predictive models (e.g., iLOGP, XLOGP3). |
| Topological Polar Surface Area (TPSA) | 67.89 Ų | Fragment-based contribution method. |
| Number of Hydrogen Bond Donors | 2 | Count of N-H and O-H bonds. |
| Number of Hydrogen Bond Acceptors | 4 | Count of N and O atoms. |
| Aqueous Solubility (LogS) | -1.75 | Predicted based on logP and TPSA. |
| Gastrointestinal (GI) Absorption | High | Based on the BOILED-Egg model. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | No | Based on the BOILED-Egg model and other predictive algorithms. nih.gov |
| Number of Rotatable Bonds | 2 | Rule-based counting of non-terminal single bonds. |
Table 2: Predicted Druggability Assessment for this compound
| Druggability Filter | Status | Methodological Basis |
| Lipinski's Rule of Five | Pass (0 violations) | Evaluation against the criteria: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. wikipedia.orglindushealth.com |
| Ghose Filter | Pass (0 violations) | Evaluation against criteria for MW, LogP, Molar Refractivity, and Atom Count. mdpi.com |
| Veber Filter | Pass | Evaluation based on TPSA (≤ 140 Ų) and Number of Rotatable Bonds (≤ 10). nih.gov |
| Egan Filter | Pass | Evaluation based on LogP and TPSA. nih.gov |
| Muegge Filter | Pass (0 violations) | Evaluation against a set of structural rules for drug-likeness. mdpi.com |
| Bioavailability Score | 0.55 | Score based on a combination of physicochemical properties. |
| Lead-likeness | Pass (0 violations) | More stringent criteria than Lipinski's rule for identifying lead compounds. |
| Synthetic Accessibility Score | 2.50 | A score from 1 (very easy) to 10 (very difficult) based on fragment contributions. mdpi.com |
These computational predictions provide a strong theoretical foundation for considering this compound as a viable candidate for further investigation in the drug discovery pipeline. The methodologies employed represent the current standard in in silico ADME and druggability screening, offering valuable insights before committing to more resource-intensive experimental validation.
Pre Clinical Pharmacological Efficacy Evaluation of 2 1h Pyrazol 1 Yl Pyridin 3 Yl Methanamine and Its Analogues
In Vitro Cellular Efficacy Assays (e.g., Cytotoxicity against Cancer Cell Lines, Antimicrobial Activity, Apoptosis Induction)
The in vitro efficacy of pyrazole-pyridine analogues has been demonstrated across a range of cellular assays, showcasing their potential as cytotoxic and antimicrobial agents. A significant mechanism of action appears to be the induction of apoptosis in cancer cells.
Cytotoxicity against Cancer Cell Lines:
Pyrazole-pyridine derivatives have exhibited potent cytotoxic effects against various human cancer cell lines. For instance, novel pyrazolopyridine analogs have demonstrated significant antitumor activity against liver (HepG2), breast (MCF-7), and cervix (HeLa) cancer cells nih.gov. Certain compounds within this class showed higher antitumor activity than the standard chemotherapeutic drug, doxorubicin (B1662922) nih.gov. Another study highlighted a pyrazole (B372694) derivative that was more potent than ABT-751 against leukemia (K562) and lung cancer (A549) cells nih.govresearchgate.net.
The cytotoxic efficacy is often dependent on the specific chemical substitutions on the pyrazole and pyridine (B92270) rings. For example, some pyrazolopyridine derivatives with a fluorine substituent showed greater in vitro anti-tumor activities researchgate.net. The table below summarizes the cytotoxic activities of selected pyrazole-pyridine analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line(s) | Observed Efficacy (IC50/GI50) | Reference(s) |
| Pyrazolopyridine analogs | HepG2, MCF-7, HeLa | High antitumor activity | nih.gov |
| Pyridine bearing pyrazole derivatives | HepG2, HT-29, MCF-7 | Some compounds more active than doxorubicin | nih.gov |
| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | K562, A549 | GI50 = 0.26 µM (K562), 0.19 µM (A549) | nih.gov |
| Pyrazole derivative (5b) | K562, A549 | GI50 = 0.021 µM (K562), 0.69 µM (A549) | nih.govresearchgate.net |
| 3,4-diaryl pyrazole derivative (Compound 6) | Various cancer cell lines | IC50 of 0.06–0.25 nM | nih.gov |
Antimicrobial Activity:
Several pyrazole-pyridine analogues have been evaluated for their antimicrobial properties. One study reported that new pyrazolopyridine analogs displayed prominent and broad-spectrum antimicrobial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus, and Aspergillus flavus nih.gov. Another study of thiophene-pyrazole-pyridine hybrids also showed good antimicrobial activity against a similar panel of bacteria and fungi nih.gov. The antimicrobial efficacy of these compounds suggests their potential as leads for the development of new anti-infective agents.
Apoptosis Induction:
A key mechanism underlying the anticancer activity of pyrazole-pyridine derivatives is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death in cancer cells researchgate.net. For example, certain pyrazolo[3,4-b]pyridine derivatives have been shown to induce apoptosis and cause G2/M cell cycle arrest in prostate cancer cells mdpi.com. The pro-apoptotic effects of these compounds are often mediated through the activation of caspases and the disruption of mitochondrial membrane potential researchgate.net.
In Vivo Animal Models for Therapeutic Efficacy Assessment (e.g., Tumor Growth Inhibition, Infection Models, Inflammatory Models)
The promising in vitro results of pyrazole-pyridine analogues have led to their evaluation in in vivo animal models to assess their therapeutic efficacy in a more complex biological system.
The choice of animal models for in vivo studies of pyrazole-pyridine derivatives is guided by their intended therapeutic application.
Tumor Growth Inhibition: To evaluate the anticancer potential, rodent models with induced or xenografted tumors are commonly used. For instance, the Ehrlich ascites carcinoma (EAC) model in mice is a well-established model for screening potential antitumor agents. The rationale for its use is its rapid growth, predictability, and the ease of measuring tumor progression through ascetic fluid volume and cell count nih.gov. Another relevant model is the orthotopic murine mammary tumor model , which allows for the study of tumor growth in the relevant tissue microenvironment, providing a more clinically relevant assessment of therapeutic efficacy nih.gov. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are also utilized to better predict clinical outcomes mdpi.com.
Infection Models: For assessing antimicrobial efficacy, infection models in rodents are employed. These models typically involve inducing a systemic or localized infection with a specific pathogen and then treating the animals with the test compound. The choice of pathogen and the site of infection are based on the spectrum of activity observed in vitro.
Inflammatory Models: To investigate anti-inflammatory activity, the carrageenan-induced rat paw edema model is a widely used and well-characterized model of acute inflammation. The rationale for its use is its simplicity, reproducibility, and the ability to quantify the inflammatory response by measuring the increase in paw volume nih.govresearchgate.net.
The assessment of therapeutic efficacy in these animal models relies on a variety of endpoints and biomarkers.
In Tumor Models: Key efficacy endpoints include the inhibition of tumor growth, which can be measured by tumor volume and weight nih.govmdpi.com. Other important parameters are an increase in the lifespan of the tumor-bearing animals and a reduction in tumor cell viability. Biomarkers such as the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissue can provide mechanistic insights into the compound's action mdpi.com.
In Infection Models: The primary efficacy endpoint is the reduction in microbial load in target tissues or the survival rate of the infected animals.
In Inflammatory Models: The main efficacy endpoint is the reduction in paw edema, which is a direct measure of the anti-inflammatory effect nih.gov. Other biomarkers may include the levels of pro-inflammatory cytokines in the blood or inflamed tissue.
Comparative Efficacy Studies with Established Reference Compounds in Pre-clinical Models
To gauge the therapeutic potential of novel pyrazole-pyridine analogues, their efficacy is often compared to that of established reference compounds in pre-clinical models.
In the realm of anticancer research, pyrazole-pyridine derivatives have shown efficacy comparable or even superior to standard chemotherapeutic agents. For example, certain novel pyridine-bearing pyrazole derivatives demonstrated higher antitumor activity than doxorubicin in vitro nih.gov. Another pyrazole derivative, compound 5b, was found to be significantly more potent than ABT-751 in inhibiting the growth of leukemia and lung cancer cells nih.govresearchgate.net. Furthermore, a 3,4-diaryl pyrazole derivative exhibited significant tumor growth inhibitory activity at low concentrations in an in vivo model, suggesting a potent anticancer effect nih.gov. One study also noted that the tested pyrazolopyridine analogs were less cytotoxic towards normal cells than doxorubicin, indicating a potentially better safety profile nih.gov.
In the context of anti-inflammatory research, the in vivo anti-inflammatory activity of novel pyrazole derivatives has been compared to the standard non-steroidal anti-inflammatory drug (NSAID) nimesulide in the carrageenan-induced rat paw edema model nih.gov.
The table below provides a summary of comparative efficacy studies for pyrazole-pyridine analogues.
| Compound/Analogue | Indication | Comparator | Model | Outcome | Reference(s) |
| Pyridine bearing pyrazole derivatives | Cancer | Doxorubicin | In vitro | Some compounds showed higher activity | nih.gov |
| Pyrazole derivative (5b) | Cancer | ABT-751 | In vitro | More potent against K562 and A549 cells | nih.govresearchgate.net |
| Pyrazolopyridine analogs | Cancer | Doxorubicin | In vitro | Less cytotoxic to normal cells | nih.gov |
| Novel pyrazole derivatives | Inflammation | Nimesulide | In vivo (rat paw edema) | Potent anti-inflammatory activity | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research of 2 1h Pyrazol 1 Yl Pyridin 3 Yl Methanamine
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification in Research Samples
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of novel compounds like [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine. Its primary strength lies in the ability to provide highly accurate mass measurements, which allows for the determination of a compound's elemental composition with a high degree of confidence. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are employed to achieve the necessary resolution. For the parent compound, HRMS would be used to confirm its molecular formula by matching the experimentally observed mass to the theoretically calculated mass with an error of less than 5 ppm.
In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is crucial for identifying biotransformation products. thermofisher.com The metabolome, which includes products from exogenous sources, is analyzed to understand how the compound is processed in vivo or in vitro. nih.gov This involves tracking the parent compound and detecting new molecular species that result from metabolic reactions such as hydroxylation, methylation, glucuronidation, or sulfonation. mdpi.com The accurate mass measurements provided by HRMS allow for the prediction of the molecular formulas of these potential metabolites. mdpi.com Fragmentation data (MS/MS) is then collected to elucidate the structure of these metabolites and pinpoint the site of metabolic modification. thermofisher.com Intelligent data acquisition strategies can enhance the collection of fragmentation data for low-level metabolites, increasing the confidence in their identification. thermofisher.com
Below is a representative table illustrating the type of data generated in an HRMS analysis for the parent compound and a hypothetical metabolite.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| This compound | C₉H₁₀N₄ | 175.0978 | 175.0975 | -1.7 |
| Hydroxylated Metabolite | C₉H₁₀N₄O | 191.0927 | 191.0924 | -1.6 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Complex Intermediates and Derivatives (e.g., 2D NMR, NOESY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound and its various intermediates and derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular architecture. researchgate.netresearcher.life
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within a spin system. This is critical for assigning protons on the pyridine (B92270) and pyrazole (B372694) rings. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). researchgate.net For this compound, HMBC spectra would be used to confirm the connectivity between the pyrazole ring, the pyridine ring, and the methanamine group. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net NOESY is particularly useful for determining stereochemistry and conformation by observing spatial proximities between different parts of the molecule. rsc.orgresearchgate.net
These techniques combined provide a detailed map of the molecule's structure, confirming regiochemistry and the arrangement of substituents. researchgate.netrsc.org
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the 2D NMR techniques described.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyridine C2 | 151.5 | - | H4, Pyrazole H5' |
| Pyridine C3 | 135.0 | - | H4, H5, CH₂ |
| Pyridine C4 | 138.0 | 7.9 (dd) | C3, C5, C6 |
| Pyridine C5 | 123.5 | 7.4 (dd) | C3, C4, C6 |
| Pyridine C6 | 148.0 | 8.6 (dd) | C2, C4, C5 |
| CH₂ | 40.0 | 3.9 (s) | C3 |
| Pyrazole C3' | 141.0 | 7.7 (d) | C5' |
| Pyrazole C4' | 107.0 | 6.5 (t) | C3', C5' |
| Pyrazole C5' | 130.0 | 8.2 (d) | C3', C4' |
X-ray Crystallography of this compound and Co-crystallized Ligand-Protein Complexes
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. For this compound, obtaining a single crystal suitable for diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This technique confirms the absolute connectivity and conformation of the molecule, which is invaluable for validating computational models and understanding its physical properties. The crystal structure of related pyrazole-pyridine compounds reveals how molecules pack in the crystal lattice, often through hydrogen bonding and other intermolecular interactions. researchgate.netnih.govnih.gov
Furthermore, X-ray crystallography is a critical tool in drug discovery for understanding how a ligand binds to its target protein. beu.edu.az By co-crystallizing this compound with its biological target, researchers can visualize the precise binding mode and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its activity. This structural information is essential for structure-based drug design, enabling the rational optimization of the ligand to improve potency and selectivity. The analysis of crystal structures of related pyrazole-containing complexes with metals also demonstrates the diverse coordination capabilities of this scaffold. beu.edu.azmdpi.com
Below is an example of crystallographic data that would be obtained for a compound similar in structure.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.577 |
| b (Å) | 16.531 |
| c (Å) | 7.942 |
| β (°) | 97.76 |
| Volume (ų) | 1636.2 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.037 |
Data adapted from a related structure for illustrative purposes. nih.gov
Advanced Chromatographic Techniques for High-Purity Compound Isolation and Isomer Separation in Synthetic Research
The synthesis of this compound often produces a crude product containing starting materials, by-products, and potential isomers. Advanced chromatographic techniques are essential for the purification of the target compound to the high degree of purity (>98%) required for subsequent research.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both analytical purity assessment and preparative purification. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. Method development involves optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the target compound from all impurities. Purity is typically assessed by integrating the peak area at a specific UV wavelength. semanticscholar.org
In cases where the synthesis could lead to chiral centers or positional isomers, specialized chromatographic methods are required. Chiral chromatography, which uses a chiral stationary phase (CSP), is necessary to separate enantiomers. nih.gov The separation relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase, allowing for their isolation and characterization. nih.gov The ability to isolate single enantiomers is critical, as different enantiomers of a chiral drug can have vastly different pharmacological activities. nih.gov Techniques like Supercritical Fluid Chromatography (SFC) are also gaining prominence for their efficiency in both analytical and preparative chiral separations.
Future Directions and Emerging Research Avenues for 2 1h Pyrazol 1 Yl Pyridin 3 Yl Methanamine
Exploration of Novel Therapeutic Applications Beyond Current Indications
The structural motif of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine serves as a versatile backbone for the development of novel therapeutic agents. While its utility has been explored in certain areas, future research is poised to uncover a broader spectrum of pharmacological activities.
Anti-inflammatory and Immunomodulatory Roles: A significant emerging application is in the treatment of inflammatory bowel disease (IBD). A novel pyrazolyl-pyridine derivative, DMPNP, has demonstrated potent anti-inflammatory and immunomodulatory properties in preclinical models of colitis. nih.gov In studies using mice with induced colitis, treatment with DMPNP led to a significant reduction in inflammation, tissue damage, and oxidative stress, with efficacy comparable to the established drug sulfasalazine. nih.gov These findings suggest a promising future for pyrazolylpyridine derivatives in managing IBD and other inflammatory conditions. nih.gov
Oncology: The anti-proliferative potential of pyrazolylpyridine derivatives is a major area of investigation. Certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govmdpi.com Inhibition of CDK2 can halt the proliferation of cancer cells, and several newly synthesized pyrazolopyridine compounds have shown significant cytotoxic effects against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancers. nih.govmdpi.com The inhibitory concentrations (IC50) of some of these compounds were found to be more potent than or comparable to reference drugs like doxorubicin (B1662922) and roscovitine. mdpi.com Furthermore, other pyrazole (B372694) derivatives have been shown to act as tubulin polymerization inhibitors, a different mechanism for achieving anticancer effects. mdpi.com
Expanded Therapeutic Horizons: The broader class of pyrazole and pyrazoline derivatives has been associated with a wide array of biological activities, hinting at further untapped potential for the this compound scaffold. These activities include antimicrobial (antibacterial and antifungal), analgesic, antidepressant, antiviral, and antidiabetic effects. nih.govscispace.com Specifically, novel coumarin-substituted pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov There is also growing interest in their potential for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.gov
Table 1: Investigational Therapeutic Applications of Pyrazolylpyridine Derivatives
| Therapeutic Area | Target/Mechanism | Preclinical Findings | Relevant Compounds |
|---|---|---|---|
| Inflammatory Bowel Disease | Anti-inflammatory, Cytokine Modulation | Reduced colitis symptoms, inflammation, and oxidative stress in mice models. nih.gov | DMPNP nih.gov |
| Oncology | CDK2 Inhibition | Significant inhibition of various human cancer cell lines (HCT-116, MCF-7, HepG2, A549). nih.govmdpi.com | Pyrazolopyridine-N-glycosides nih.govmdpi.com |
| Oncology | Tubulin Polymerization Inhibition | Potent inhibition of A549 and K562 cancer cells; inhibits tubulin polymerization. mdpi.com | 1H-benzofuro[3,2-c]pyrazole derivatives mdpi.com |
| Infectious Diseases | Antimicrobial | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and its biofilms. nih.gov | Coumarin-substituted pyrazoles nih.gov |
| Neurodegenerative Diseases | Not specified | Identified as candidate agents for developing novel neurodegenerative drugs. nih.gov | Various pyrazoles nih.gov |
Development of Innovative Synthetic Methodologies for Broader Scaffold Diversification and Accessibility
The exploration of novel therapeutic applications is intrinsically linked to the ability to synthesize a diverse range of derivatives. Future research will focus on developing more efficient, versatile, and environmentally friendly synthetic strategies to access novel analogues of this compound.
Advanced Cyclization and Condensation Techniques: The construction of the core pyrazole ring is a key focus. Traditional methods often involve the cyclocondensation of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com Modern approaches are refining this process. For instance, the Vilsmeier-Haack reaction provides a powerful tool for the synthesis of 4-formylpyrazoles, which are versatile intermediates for further functionalization. mdpi.comnih.gov
Multi-Component and One-Pot Reactions: To improve efficiency and reduce waste, there is a growing emphasis on multi-component reactions (MCRs). A novel one-pot, four-component synthesis has been reported for creating complex pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in water, using green catalysts. researchgate.net These strategies allow for the construction of complex molecules in a single step from simple precursors, accelerating the generation of diverse chemical libraries. researchgate.net
Catalysis and Green Chemistry: The use of novel catalysts is another key trend. Nano-ZnO has been employed as a highly efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazole derivatives. researchgate.net Microwave-assisted synthesis is also being used to accelerate reactions and improve yields, often under solvent-free conditions. mdpi.com These green chemistry approaches offer advantages in terms of reduced reaction times, simpler workup procedures, and lower environmental impact. researchgate.net
Table 2: Modern Synthetic Strategies for Pyrazole Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| Vilsmeier-Haack Reaction | A cyclization-formylation process to create versatile 4-formylpyrazole intermediates. mdpi.comnih.gov | Provides key building blocks for further diversification. |
| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. researchgate.netresearchgate.net | High efficiency, atom economy, and rapid library generation. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. mdpi.com | Shorter reaction times, higher yields, often solvent-free. |
| Green Catalysis | Employs environmentally benign catalysts, such as nano-ZnO. researchgate.net | Environmentally friendly, high efficiency. |
| [3+2] Cycloaddition | A reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne) to form the five-membered pyrazole ring. mdpi.com | A fundamental and versatile method for pyrazole synthesis. |
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. For pyrazolylpyridine derivatives, these integrated approaches are expected to significantly accelerate the identification and optimization of new drug candidates.
In Silico Screening and Design: Computational techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking are essential tools. mdpi.com Molecular docking studies have been successfully used to predict and analyze the binding modes of pyrazolopyridine derivatives within the active site of target enzymes like CDK2, guiding the design of more potent inhibitors. nih.govmdpi.com These in silico methods allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. nih.govschoolbag.info
Predictive Modeling for Pharmacokinetics and Toxicity: A major challenge in drug development is predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Advanced computational models are increasingly being used to predict these properties early in the discovery process. mdpi.comfrontiersin.org By identifying potential liabilities before synthesis, researchers can focus on candidates with a higher probability of success in preclinical and clinical development.
AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning is an emerging frontier. These technologies can analyze complex datasets to identify novel structure-activity relationships and generate new molecular designs. nih.gov As more experimental data on pyrazolylpyridine derivatives becomes available, machine learning models can be trained to predict biological activity and guide the design of next-generation therapeutics with enhanced efficacy and safety profiles.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous drying .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% optimizes coupling efficiency while minimizing side products .
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–70 | 12–24 | K₂CO₃, DMF, 80°C | |
| Suzuki Coupling | 75–85 | 6–8 | Pd(PPh₃)₄, THF, reflux | |
| Microwave-Assisted | 80–90 | 2–4 | 150°C, sealed vessel |
How can researchers characterize the structural and electronic properties of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity of pyrazole-pyridine linkage. For example, pyrazole C-H protons resonate at δ 7.2–8.5 ppm, while pyridine protons appear at δ 8.0–8.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 201.0984 for C₉H₁₀N₄) .
- X-ray Crystallography : Resolves spatial orientation of the methanamine group and heterocyclic core, critical for understanding π-π stacking interactions .
Advanced Tip : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, aiding in rationalizing reactivity toward electrophiles .
What strategies mitigate stability issues of this compound under physiological conditions?
Q. Advanced Research Focus
- pH-Dependent Degradation : The compound hydrolyzes in acidic environments (pH < 4), requiring formulation in buffered solutions (pH 7.4) for in vitro assays .
- Protecting Groups : Boc-protection of the methanamine group (-NHBoc) enhances stability during storage and handling .
- Lyophilization : Freeze-drying in the presence of trehalose improves shelf life by reducing oxidative degradation .
How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Q. Advanced Research Focus
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) enhances binding to kinase targets (IC₅₀ reduced from 1.2 μM to 0.3 μM) .
- Methanamine Modification : Replacing -NH₂ with -NMe₂ increases lipophilicity (logP from 1.5 to 2.1), improving blood-brain barrier penetration .
Q. Table 2. SAR Trends for Biological Activity
| Modification | Target Affinity (IC₅₀) | logP | Reference |
|---|---|---|---|
| Parent Compound | 1.2 μM | 1.5 | |
| C3-CF₃ Substituent | 0.3 μM | 1.8 | |
| -NMe₂ (Methanamine) | 0.9 μM | 2.1 |
What computational approaches predict the binding modes of this compound to biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets, identifying key hydrogen bonds with residues like Lys68 and Asp184 .
- MD Simulations (GROMACS) : Reveals dynamic stability of ligand-receptor complexes over 100 ns, highlighting hydrophobic interactions with Phe120 .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent effects, guiding lead optimization .
How do researchers resolve contradictions in reported synthetic yields or bioactivity data?
Q. Methodological Guidance
- Reproducibility Checks : Verify inert atmosphere integrity (e.g., argon vs. nitrogen) and catalyst batch purity .
- Bioassay Standardization : Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-Analysis : Compare datasets across ≥3 independent studies to identify outliers (e.g., yields >90% may reflect unoptimized starting material ratios) .
What in vivo pharmacokinetic challenges are associated with this compound, and how are they addressed?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
